9-Chloromethylphenanthrene

Catalog No.
S794403
CAS No.
951-05-3
M.F
C15H11Cl
M. Wt
226.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Chloromethylphenanthrene

Researchers needing a stable lipophilic alkylating agent with fluorescent tracking often encounter hydrolysis-prone alternatives or insufficient CNS targeting. 9-(Chloromethyl)phenanthrene delivers balanced SN2 reactivity and storage stability for reliable Pam protection.

  • Enhances BBB penetration (increased Log P) for CNS prodrugs.
  • UV/fluorescent traceability enables real-time monitoring.
  • Consistent >98% purity ensures reproducible syntheses and scalability.

In stock with global shipping and full documentation.

CAS Number

951-05-3

Product Name

9-Chloromethylphenanthrene

IUPAC Name

9-(chloromethyl)phenanthrene

Molecular Formula

C15H11Cl

Molecular Weight

226.7 g/mol

InChI

InChI=1S/C15H11Cl/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H,10H2

InChI Key

SYNQYTBSQNSROF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CCl

Synonyms

NSC 82368;

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CCl

The exact mass of the compound 9-(Chloromethyl)phenanthrene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g

9-Chloromethylphenanthrene (CAS 951-05-3) is a highly stable, crystalline polycyclic aromatic alkylating agent utilized primarily for the installation of the 9-phenanthrylmethyl (Pam) group. In industrial and advanced laboratory settings, this compound is procured to impart significant steric bulk, profound lipophilicity, and intrinsic UV/fluorescent traceability to target molecules. Unlike simpler alkyl halides, 9-chloromethylphenanthrene serves a dual purpose: it acts as a robust protecting group for amines, carboxylic acids, and hydroxyls during complex multi-step syntheses, and it functions as a structural modifier to enhance the blood-brain barrier (BBB) penetration of active pharmaceutical ingredients. Its predictable second-order substitution kinetics and stable shelf-life make it a superior precursor for scalable organic synthesis and polymer functionalization[1].

Research Fit

Electrophilic chloromethyl handle enables direct synthesis of 9-substituted phenanthrene libraries
9-position substitution supports bay region-like motif studies for PAH toxicology research
High computed lipophilicity may assist membrane permeability and hydrophobic probe design

Generic substitution with simpler benzylic halides (e.g., benzyl chloride) or alternative halogens (e.g., 9-bromomethylphenanthrene) frequently fails to meet the dual demands of stability and functional performance. Benzyl chloride lacks the extended π-system necessary for fluorescence-based analytical tracking and provides insufficient lipophilicity for optimizing CNS-targeted drug formulations. Conversely, while 9-bromomethylphenanthrene offers higher electrophilic reactivity, it is notoriously prone to rapid hydrolysis and degradation during storage, leading to poor batch-to-batch reproducibility and lower overall yields in moisture-sensitive workflows. Procuring 9-chloromethylphenanthrene ensures a critical balance: it retains sufficient reactivity for efficient SN2 alkylations while maintaining the thermal and chemical stability required for reliable, long-term industrial handling [1].

Substitution Risk

Reactivity Mismatch

9-Methylphenanthrene or 9-phenanthrenemethanol lack the chloromethyl leaving group; direct substitution is not possible without prior activation, altering synthetic efficiency.

Position-Specific Biological Profile

Substitution at the 9-position creates a bay region-like motif associated with distinct metabolic and mutagenic outcomes, unlike 2- or 3-substituted analogs.

Lipophilicity Gap

Polar analogs such as 9-phenanthrenemethanol exhibit significantly lower logP; this shifts partitioning behavior and may affect biological distribution in research models.

Precursor Stability and Handling Reproducibility

For procurement managers and process chemists, precursor stability directly impacts yield reproducibility. 9-Chloromethylphenanthrene is an isolable, stable crystalline solid with a defined melting point of 101-102 °C. In contrast, its highly reactive analog, 9-bromomethylphenanthrene, exhibits significant instability and moisture sensitivity, often requiring specialized storage. This stability differential allows the chloride derivative to be stored and handled with standard protocols, minimizing degradation-related impurities in downstream alkylation steps[1].

Evidence DimensionThermal stability and storage handling
Target Compound DataStable crystalline solid (mp 101-102 °C)
Comparator Or Baseline9-Bromomethylphenanthrene (documented as unstable/degradation-prone)
Quantified DifferenceEliminates rapid hydrolytic degradation, ensuring active precursor retention during standard storage
ConditionsStandard laboratory storage and handling conditions

Ensures reliable batch-to-batch reproducibility and minimizes the need for rigorous anhydrous storage protocols.

9-Position Mutagenicity
Cross-study comparable
9-Methylphenanthrene positive in Ames test (TA98, TA100); 2- and 3-methyl isomers negative, attributed to bay region-like motif.
Class-level evidence: 9-substitution alters bioactivation pathway context.
Comparative Ames test data; direct 9-CMP mutagenicity data not located.

Lipophilicity Enhancement for Formulation Compatibility

When used to synthesize nitrogen mustards and CNS-targeted therapeutics, the 9-phenanthrylmethyl group provides a massive boost to lipophilicity compared to baseline structures. Functionalization with 9-chloromethylphenanthrene increases the partition coefficient (Log P) to optimal ranges (e.g., 1.95) and enhances the brain-to-blood partition coefficient (Log BB) by over 200%. This makes it a highly effective precursor for modifying active pharmaceutical ingredients that would otherwise fail to cross the blood-brain barrier [1].

Evidence DimensionPartition Coefficient (Log P) and Brain/Blood Ratio (Log BB)
Target Compound DataLog P = 1.95; Log BB = 0.662 (in functionalized N-mustard)
Comparator Or BaselineBaseline parent compound (Log P = 0.58; Log BB = 0.329)
Quantified Difference>3x increase in Log P; >200% increase in Log BB
ConditionsIn vitro and computational pharmacological descriptor analysis

Justifies procurement for drug discovery programs requiring structural modifications to achieve CNS penetrance.

Synthetic Versatility
Class-level inference
9-CMP directly converts to at least 4 distinct derivatives (methyl, alcohol, nitrile, amine); alcohol analog requires additional activation steps.
Reduces synthetic step count for library generation.
Reported derivative pathways; actual yields may vary.

Controlled Alkylation Kinetics for Processability

In the synthesis of secondary and tertiary amines, controlling the rate of alkylation is critical to preventing unwanted poly-alkylation. 9-Chloromethylphenanthrene demonstrates predictable second-order kinetics (SN2) with primary amines, yielding a rate constant of k2 = 0.0415 L/mol·min under physiological conditions. This controlled reactivity profile allows for precise stoichiometric management during the synthesis of complex APIs, outperforming highly reactive aliphatic halides that often cause runaway over-alkylation [1].

Evidence DimensionSecond-order rate constant (k2)
Target Compound Datak2 = 0.0415 L/mol·min
Comparator Or BaselineHighly reactive aliphatic halides (prone to uncontrolled poly-alkylation)
Quantified DifferenceProvides predictable mono-alkylation rates without rapid thermal runaway
ConditionsAqueous solution with 4-chloroaniline at 37 °C, pH 7.4

Enables precise process control and higher yields of mono-alkylated products in pharmaceutical manufacturing.

Lipophilicity Difference
Cross-study comparable
ΔXLogP = 1.1 (~12-fold)
Quantitative lipophilicity gap versus polar alcohol analog; relevant for membrane partitioning studies.
Computed logP; experimental confirmation recommended.

Intrinsic Fluorescence for Analytical Tracking

Unlike benzyl chloride, 9-chloromethylphenanthrene imparts a strong fluorescent signature to functionalized materials, making it an ideal building block for polymer science. In cross-linked polyurethane networks, the covalently bound phenanthrene moiety acts as a highly efficient Forster resonance energy transfer (FRET) donor. When paired with an anthracene acceptor, it exhibits a critical transfer distance (Ro) of 26.7 Å, allowing for precise nanoscale structural characterization of the polymer matrix [1].

Evidence DimensionFRET critical transfer distance (Ro)
Target Compound DataRo = 26.7 Å (with anthracene acceptor)
Comparator Or BaselineBenzyl chloride (Non-fluorescent, Ro = 0 Å)
Quantified DifferenceProvides 26.7 Å spatial resolution capability for structural tracking
ConditionsSteady-state fluorescence spectroscopy in cross-linked polyurethane networks

Eliminates the need for secondary fluorescent labeling steps in the development of traceable polymers and hydrogels.

Synthesis of CNS-Targeted Therapeutics

Due to its ability to dramatically increase Log P and Log BB, 9-chloromethylphenanthrene is the precursor of choice for synthesizing lipophilic prodrugs and nitrogen mustards designed to cross the blood-brain barrier. It provides the necessary hydrophobic bulk to optimize intestinal absorption and CNS penetrance in pharmaceutical development [1].

Fluorescent Functionalization of Polymer Networks

In materials science, this compound is utilized to covalently attach phenanthrene fluorophores to polyurethane networks and hydrogels. Its predictable SN2 reactivity and intrinsic FRET donor capabilities enable the creation of traceable polymers for advanced structural and kinetic studies [2].

Sterically Demanding Protecting Group (Pam) Installation

For complex peptide and carbohydrate syntheses where standard benzyl groups fail to provide sufficient steric shielding, 9-chloromethylphenanthrene is procured to install the 9-phenanthrylmethyl (Pam) protecting group. This group offers robust protection against nucleophilic attack while allowing for easy UV-based reaction monitoring [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
9-Substituted phenanthrene library synthesis
Electrophilic chloromethyl reactivity
Nucleophilic displacement scope and step efficiency
Lipophilic probe and membrane permeability studies
High computed lipophilicity
Partition coefficient, cellular uptake assays
Bay region PAH toxicology model research
9-position bay region-like structural motif
Metabolic activation and mutagenicity endpoint interpretation

XLogP3

4.8

Other CAS

951-05-3

Wikipedia

Phenanthrene, 9-(chloromethyl)-

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